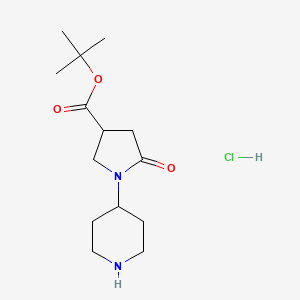

Tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate hydrochloride

Description

Tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate hydrochloride is a bicyclic organic compound featuring a pyrrolidine ring fused with a piperidine moiety. Key structural attributes include:

- 5-Oxo group: Introduces a ketone at the pyrrolidine C5 position, enhancing reactivity toward nucleophiles.

- Piperidin-4-yl substituent: A nitrogen-containing heterocycle that may confer conformational rigidity and influence receptor binding.

- Hydrochloride salt: Enhances aqueous solubility and crystallinity, critical for pharmaceutical formulations .

Properties

IUPAC Name |

tert-butyl 5-oxo-1-piperidin-4-ylpyrrolidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O3.ClH/c1-14(2,3)19-13(18)10-8-12(17)16(9-10)11-4-6-15-7-5-11;/h10-11,15H,4-9H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAJVWPXKXXZERA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(=O)N(C1)C2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate hydrochloride typically involves multiple steps:

-

Formation of the Pyrrolidine Ring: : The initial step involves the formation of the pyrrolidine ring, which can be achieved through a cyclization reaction of appropriate precursors. For instance, a common method is the cyclization of N-substituted amino acids or their derivatives under acidic or basic conditions.

-

Introduction of the Piperidine Ring: : The piperidine ring is introduced through a nucleophilic substitution reaction. This can be done by reacting the pyrrolidine intermediate with a piperidine derivative, often under conditions that promote nucleophilic attack, such as the presence of a strong base.

-

Esterification: : The tert-butyl ester group is introduced via esterification. This step typically involves the reaction of the carboxylic acid group on the pyrrolidine ring with tert-butyl alcohol in the presence of an acid catalyst.

-

Formation of the Hydrochloride Salt: : The final step involves the conversion of the free base to its hydrochloride salt. This is achieved by treating the compound with hydrochloric acid, which results in the formation of the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Key considerations include the selection of solvents, reaction temperatures, and purification methods to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can target the ketone group on the pyrrolidine ring, converting it to a secondary alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring, where various substituents can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or neutral conditions to introduce new substituents.

Major Products

Oxidation: N-oxides or hydroxylated derivatives.

Reduction: Secondary alcohols.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate hydrochloride is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacological agent. It serves as a building block for the synthesis of drugs targeting various diseases, including neurological disorders and cancers. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.

Industry

In the industrial sector, the compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it suitable for large-scale synthesis and manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. The piperidine and pyrrolidine rings allow it to bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Key Structural Differences

Notable Observations:

Physicochemical Properties

Key Insights :

- Hydrochloride salts universally improve solubility, critical for bioavailability in drug candidates.

- The target’s tert-butyl ester may simplify purification compared to stereochemically complex analogs (e.g., (3R,4R)-configured compounds) .

Biological Activity

Tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate hydrochloride (CAS Number: 1909306-10-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer and antimicrobial properties, supported by relevant research findings and data.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₅ClN₂O₃ |

| Molecular Weight | 304.81 g/mol |

| CAS Number | 1909306-10-0 |

Anticancer Activity

Recent studies have identified that derivatives of pyrrolidine, including tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate hydrochloride, exhibit significant anticancer properties. Research has shown that these compounds can induce cytotoxic effects on various cancer cell lines.

Case Study: Anticancer Activity Evaluation

In a study assessing the cytotoxic effects of various pyrrolidine derivatives, including tert-butyl 5-oxo compounds, it was found that certain derivatives demonstrated potent activity against A549 human lung adenocarcinoma cells. The evaluation involved an MTT assay to determine cell viability after treatment with these compounds at a concentration of 100 µM for 24 hours.

| Compound | Cell Line | Viability (%) | Reference |

|---|---|---|---|

| Tert-butyl 5-oxo | A549 | 66 | |

| Compound X | HSAEC1-KT | 80 | |

| Cisplatin | A549 | 50 | Standard Control |

The results indicated that the compound exhibited a structure-dependent anticancer activity, with some derivatives showing lower cytotoxicity towards non-cancerous cells compared to standard chemotherapeutic agents like cisplatin.

Antimicrobial Activity

The antimicrobial potential of tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate hydrochloride has also been explored. This compound has been tested against multidrug-resistant strains of bacteria, showcasing promising results.

Case Study: Antimicrobial Screening

A screening for antimicrobial activity revealed that several pyrrolidine derivatives effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens.

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Tert-butyl 5-oxo | MRSA | 32 µg/mL | |

| Compound Y | E. coli | 16 µg/mL | |

| Compound Z | K. pneumoniae | 64 µg/mL |

These findings suggest that tert-butyl 5-oxo derivatives could serve as a basis for developing new antimicrobial agents targeting resistant bacterial strains.

The biological activity of tert-butyl 5-oxo compounds is attributed to their ability to interact with specific cellular targets involved in cancer proliferation and bacterial survival. For instance, the modulation of signaling pathways related to apoptosis and inflammation plays a crucial role in their anticancer effects. Additionally, their antimicrobial action may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.